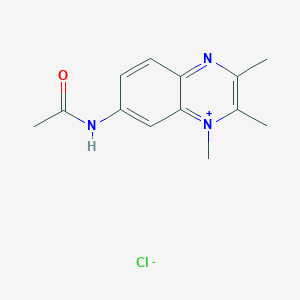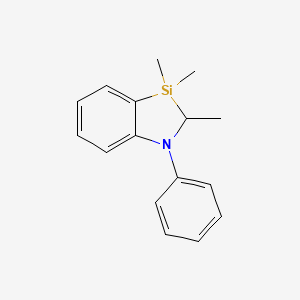![molecular formula C5H5N5O B14593797 1,2,4-Triazolo[4,3-b][1,2,4]triazin-7(1H)-one, 1-methyl- CAS No. 61402-34-4](/img/structure/B14593797.png)
1,2,4-Triazolo[4,3-b][1,2,4]triazin-7(1H)-one, 1-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4-Triazolo[4,3-b][1,2,4]triazin-7(1H)-one, 1-methyl- is a heterocyclic compound that belongs to the class of triazolotriazines
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazolo[4,3-b][1,2,4]triazin-7(1H)-one, 1-methyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of amino guanidine bicarbonate with trifluoroacetic acid, followed by cyclization to form the triazolotriazine ring . The process is generally effective, non-toxic, and straightforward.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The scalability of the synthesis process is crucial for its application in various industries.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,4-Triazolo[4,3-b][1,2,4]triazin-7(1H)-one, 1-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
1,2,4-Triazolo[4,3-b][1,2,4]triazin-7(1H)-one, 1-methyl- has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Medicine: It is explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: The compound is used in the production of advanced materials with specific properties, such as high thermal stability and insensitivity to external stimuli
Wirkmechanismus
The mechanism of action of 1,2,4-Triazolo[4,3-b][1,2,4]triazin-7(1H)-one, 1-methyl- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Triazolo[4,3-b][1,2,4,5]tetrazine: Another triazolotriazine compound with similar structural features but different properties and applications.
1,2,4-Triazolo[4,3-a]pyridine: A related compound with a pyridine ring fused to the triazole ring, exhibiting distinct chemical behavior.
1,2,4-Triazolo[3,4-b]benzothiazole: A benzothiazole derivative with unique properties and applications.
Uniqueness
1,2,4-Triazolo[4,3-b][1,2,4]triazin-7(1H)-one, 1-methyl- stands out due to its specific ring structure, which imparts unique chemical and physical properties. Its high thermal stability and insensitivity to external stimuli make it particularly valuable in the development of advanced materials and pharmaceuticals .
Eigenschaften
CAS-Nummer |
61402-34-4 |
|---|---|
Molekularformel |
C5H5N5O |
Molekulargewicht |
151.13 g/mol |
IUPAC-Name |
1-methyl-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one |
InChI |
InChI=1S/C5H5N5O/c1-9-5-8-4(11)2-6-10(5)3-7-9/h2-3H,1H3 |
InChI-Schlüssel |
DWTCIQZILQURCN-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=NC(=O)C=NN2C=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-Propylbenzoyl)spiro[cyclopropane-1,2'-indene]-1',3'-dione](/img/structure/B14593716.png)



![3-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]acridin-9(10H)-one](/img/structure/B14593738.png)


![Bicyclo[4.2.0]octa-1,3,5-trien-7-amine, (S)-](/img/structure/B14593747.png)





![1-(4-Chlorophenyl)-2-[4-(dimethylamino)phenyl]ethane-1,2-dione](/img/structure/B14593782.png)
